molecular formula C16H25BrF2N4O B10955165 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Cat. No.: B10955165
M. Wt: 407.30 g/mol
InChI Key: FWHUEHWVEAPEOK-UHFFFAOYSA-N
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Description

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups, and an acetamide moiety linked to a tetramethylpiperidyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination and introduction of the difluoromethyl group.

    Attachment of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where the pyrazole derivative reacts with an acyl chloride or anhydride.

    Introduction of the Tetramethylpiperidyl Group: This step involves the reaction of the intermediate compound with 2,2,6,6-tetramethyl-4-piperidone under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl and tetramethylpiperidyl groups, in particular, contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H25BrF2N4O

Molecular Weight

407.30 g/mol

IUPAC Name

2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

InChI

InChI=1S/C16H25BrF2N4O/c1-9-12(17)13(14(18)19)21-23(9)8-11(24)20-10-6-15(2,3)22-16(4,5)7-10/h10,14,22H,6-8H2,1-5H3,(H,20,24)

InChI Key

FWHUEHWVEAPEOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2CC(NC(C2)(C)C)(C)C)C(F)F)Br

Origin of Product

United States

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